(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid
CAS No.: 163277-80-3
Cat. No.: VC21538919
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 163277-80-3 |
---|---|
Molecular Formula | C10H19NO4 |
Molecular Weight | 217.26 g/mol |
IUPAC Name | (2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Standard InChI | InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1 |
Standard InChI Key | JTQQJUFULLOMEJ-SVRRBLITSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(C)(C)C |
SMILES | CC(C(C(=O)O)NC(=O)C)OC(C)(C)C |
Canonical SMILES | CC(C(C(=O)O)NC(=O)C)OC(C)(C)C |
Chemical Identity and Structural Properties
Basic Identification and Nomenclature
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid represents a modified amino acid with specific stereochemistry. Its chemical identity is defined through several standard parameters and identification systems used in chemical databases and literature.
The table below summarizes the key identification parameters for this compound:
Parameter | Value |
---|---|
CAS Number | 163277-80-3 |
IUPAC Name | (2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Molecular Formula | C10H19NO4 |
Molecular Weight | 217.26 g/mol |
Standard InChI | InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1 |
Standard InChIKey | JTQQJUFULLOMEJ-SVRRBLITSA-N |
Isomeric SMILES | CC@HOC(C)(C)C |
The compound is also known by several synonyms in chemical databases and commercial catalogs, including "Ac-Thr(tBu)-OH" and "Acetyl-O-tert-butyl-L-threonine".
Structural Characteristics and Physical Properties
The molecular structure of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid features several important functional groups that contribute to its chemical behavior and applications in synthetic chemistry. The compound possesses specific structural characteristics that determine its reactivity patterns and physical properties.
Structural Feature | Value |
---|---|
Number of heavy atoms | 15 |
Number of aromatic heavy atoms | 0 |
Fraction Csp3 | 0.8 |
Number of rotatable bonds | 6 |
Number of H-bond acceptors | 4.0 |
Number of H-bond donors | 2.0 |
The high fraction of sp3-hybridized carbon atoms (0.8) indicates a non-planar structure with considerable conformational flexibility . This flexibility is further enhanced by the presence of six rotatable bonds, which allows the molecule to adopt various conformations depending on its environment. The hydrogen bonding potential, represented by 4 acceptor sites and 2 donor sites, plays a crucial role in the compound's interaction with solvents, other reagents, and biological targets in pharmaceutical applications.
Applications in Pharmaceutical Research and Development
Role in Peptide Synthesis
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid serves as a critical building block in peptide synthesis, offering specific advantages over unmodified amino acids. The compound's value in peptide chemistry stems from its protected functional groups, which enable controlled reactivity during synthetic procedures.
The tert-butoxy group on the threonine side chain provides protection for the hydroxyl functionality, preventing unwanted side reactions during peptide coupling. This protection strategy is essential for maintaining the chemical integrity of complex peptides during synthesis. Without such protection, the hydroxyl group could potentially:
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React with activated carboxyl groups, forming undesired ester linkages
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Participate in elimination reactions under basic conditions
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Interfere with the intended peptide bond formation
The acetamido group provides N-terminal protection, allowing for controlled and directional peptide synthesis. Together, these protecting groups enable orthogonal protection schemes that are fundamental to modern peptide chemistry.
Significance in Drug Design
In pharmaceutical development, (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid serves as an important intermediate for creating biologically active compounds. The specific modifications on this amino acid derivative can significantly impact the pharmacological properties of the resulting molecules.
Modifications on amino acid side chains, such as the tert-butoxy group in this compound, have been demonstrated to influence several critical drug parameters:
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Binding affinity to target proteins and receptors
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Specificity for biological targets
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Metabolic stability and resistance to enzymatic degradation
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Membrane permeability and bioavailability
These impacts make the compound particularly valuable in drug design processes where fine-tuning of molecular properties is essential for therapeutic success. Researchers utilize this modified amino acid to introduce specific structural elements that can enhance the drug-like properties of peptide-based therapeutics and peptidomimetics.
Synthesis Methods and Production Techniques
Catalytic Methods and Reaction Conditions
Advanced catalytic methods have been developed for the tert-butylation of threonine derivatives, representing significant improvements over traditional approaches. A notable method employs ZSM-5 supported silicotungstic acid as a solid catalyst, offering advantages over conventional liquid acid catalysts like concentrated sulfuric acid .
The reaction process typically involves carefully controlled temperature progression:
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Initial reaction at 30-50°C for 3-10 hours with the first batch of butylating reagent
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Temperature increase to 50-70°C with addition of a second batch of butylating reagent
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Continued reaction for 5-10 hours to complete the transformation
These optimized conditions reportedly yield products with purity exceeding 99% and yields above 80%, making them suitable for industrial-scale production . The solid catalyst system also offers practical advantages including easier separation from reaction mixtures and potential for catalyst recycling.
Research Findings and Structural Significance
Structure-Activity Relationships
Compound | CAS Number | Molecular Formula | Key Structural Features | Applications |
---|---|---|---|---|
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid | 163277-80-3 | C10H19NO4 | - Acetylated amino group - tert-Butoxy protected hydroxyl - Free carboxylic acid | Peptide synthesis building block, pharmaceutical intermediate |
(2R,3S)-3-(tert-butoxy)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)butanoic acid | 2375248-47-6 | C15H28N2O6 | - Opposite stereochemistry - Boc-glycine attached to amino group - Larger molecular structure | More complex peptide synthesis, specialized drug development |
O-tert-butyl-L-threonine tert-butyl ester | (not provided) | (not provided) | - Both carboxyl and hydroxyl protected - Free amino group - Higher lipophilicity | Intermediate in synthetic pathways requiring dual protection |
This comparison highlights how relatively subtle structural differences can lead to distinct chemical properties and applications in pharmaceutical research and development .
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